molecular formula C17H15ClN2O3S B2970509 2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868368-90-5

2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2970509
CAS No.: 868368-90-5
M. Wt: 362.83
InChI Key: GIBPYAJVCFFCIU-ZPHPHTNESA-N
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Description

2-Chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a benzothiazole core substituted with methoxy, methyl, and chloro groups. The Z-configuration of the imine bond (C=N) in the benzothiazol-2-ylidene moiety is critical for its stereoelectronic properties. This compound’s structure combines a planar benzamide group with a bicyclic benzothiazole system, which may enhance its ability to engage in π-π stacking and hydrogen bonding, influencing its physicochemical and biological behavior .

Key structural features include:

  • Dimethoxy groups at the 4 and 7 positions of the benzothiazole ring, which may improve solubility and modulate electronic effects.
  • Methyl group at the 3-position, contributing to steric bulk and conformational stability.

Synthesis likely involves condensation of 2-chlorobenzoyl chloride with a substituted benzothiazol-2-ylidene amine precursor under controlled conditions to retain the Z-configuration. Characterization methods such as NMR, IR, and X-ray crystallography (using programs like SHELXL ) would confirm its structure and purity.

Properties

IUPAC Name

2-chloro-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-6-4-5-7-11(10)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPYAJVCFFCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxy and Methyl Groups: The dimethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by the reaction of 2-chlorobenzoic acid with an amine under dehydrating conditions, such as using thionyl chloride or phosphorus trichloride.

    Coupling of the Benzothiazole and Benzamide Units: The final step involves the coupling of the benzothiazole and benzamide units through a condensation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of the target compound with structurally related benzamide and benzothiazole derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
Target Compound Benzothiazol-2-ylidene 4,7-dimethoxy, 3-methyl, 2-chloro ~406.88 (calculated) Not reported Potential pharmaceuticals/agrochemicals
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole 2,4-dichloro 271.13 Not reported Anti-inflammatory, analgesic
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine 6-chloro, 7-methyl 291.78 271–272 (dec.) Synthetic intermediate
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-... Benzodithiazinone 6-chloro, 7-cyano, hydroxybenzylidene ~423.89 (calculated) 314–315 (dec.) Experimental phasing in crystallography
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-methyl, 2-hydroxy-dimethylethyl 207.27 Not reported Metal-catalyzed C–H functionalization

Key Comparisons

The methyl group at the 3-position introduces steric hindrance, which may reduce rotational freedom compared to unsubstituted benzothiazoles.

Biological Activity: Thiazole and benzothiazole derivatives (e.g., ) exhibit anti-inflammatory and analgesic properties, suggesting the target compound may share similar bioactivity. However, the dimethoxy groups could alter pharmacokinetics (e.g., metabolic stability) .

Physicochemical Properties :

  • The target compound ’s higher molecular weight (~406 vs. 271–291 for analogues) and methoxy substituents may improve solubility in polar solvents compared to chlorinated derivatives (e.g., ).
  • Melting points for benzothiazole derivatives vary widely (271–315°C), with decomposition points influenced by substituent electronegativity and hydrogen-bonding capacity .

Synthetic Complexity: The Z-configuration in the target compound requires precise synthetic control, unlike non-stereospecific analogues (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). Techniques such as X-ray crystallography (validated via SHELXL ) are critical for confirming stereochemistry.

Biological Activity

2-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound categorized under benzothiazoles. This class is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C16H16ClN2O3SC_{16}H_{16}ClN_2O_3S. The structure includes a benzamide moiety and a substituted benzothiazole ring, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activity. For instance:

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialStaphylococcus aureus, Escherichia coli
4,7-Dimethoxybenzothiazole derivativesAntifungalCandida albicans

The compound has shown promising results against various bacteria and fungi, suggesting potential for development as an antimicrobial agent.

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been widely studied. A notable study demonstrated that:

  • Mechanism : The compound inhibits cell proliferation by inducing apoptosis in cancer cell lines.
Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (breast cancer)15Apoptosis induction via caspase activation
A549 (lung cancer)20Cell cycle arrest at G1 phase

These findings highlight the compound's potential as a lead for anticancer drug development.

Anti-inflammatory Effects

The anti-inflammatory activity of benzothiazole derivatives has also been explored. In vitro studies have shown that:

  • Effect : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Assay TypeResultReference
Cytokine Release Inhibition40% reduction at 10 µM

This suggests that the compound may serve as a therapeutic agent in treating inflammatory diseases.

Case Studies

Several case studies have examined the biological activity of related compounds:

  • Study on Antimicrobial Activity : A comprehensive screening of various benzothiazole derivatives showed that modifications in the structure significantly affect their antimicrobial potency. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria.
  • Anticancer Research : A recent study evaluated the effects of synthesized benzothiazoles on multiple cancer cell lines. Results indicated that specific substitutions on the benzothiazole ring can lead to increased cytotoxicity and selectivity towards cancer cells over normal cells.

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